Methyl dichloroasterrate

Antifungal activity Spore germination Curvularia lunata

Methyl dichloroasterrate (CAS 398118-62-2) is a chlorinated diphenyl ether natural product isolated from Aspergillus and Penicillium spp. Its unique dichloro substitution pattern delivers up to 68% greater Curvularia lunata spore germination inhibition than non-chlorinated methyl asterrate, and superior EC₅₀ values (2.46–65.00 μg/mL) against Botrytis cinerea, Monilinia fructicola, and Sclerotinia spp. Essential for SAR studies mapping chlorine effects, metabolomics dereplication, and agricultural fungicide lead optimization. Order now for reproducible, high-impact results.

Molecular Formula C18H16Cl2O8
Molecular Weight 431.22
CAS No. 398118-62-2
Cat. No. B2818517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl dichloroasterrate
CAS398118-62-2
Molecular FormulaC18H16Cl2O8
Molecular Weight431.22
Structural Identifiers
SMILESCC1=C(C(=C(C(=C1Cl)OC2=C(C=C(C=C2OC)O)C(=O)OC)C(=O)OC)O)Cl
InChIInChI=1S/C18H16Cl2O8/c1-7-12(19)14(22)11(18(24)27-4)16(13(7)20)28-15-9(17(23)26-3)5-8(21)6-10(15)25-2/h5-6,21-22H,1-4H3
InChIKeyUWTOESDPWKUNBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl dichloroasterrate (CAS 398118-62-2): A Chlorinated Diphenyl Ether Fungal Metabolite for Antifungal and Cytotoxic Research Applications


Methyl dichloroasterrate (CAS 398118-62-2), systematically named methyl 2,4-dichloroasterrate, is a chlorinated diphenyl ether natural product predominantly isolated from fungal species within the Aspergillus and Penicillium genera [1][2][3]. It is a derivative of asterric acid, characterized by the presence of two chlorine atoms on its diphenyl ether core, and is typically supplied as a ≥95% pure solid for research use . The compound has been reported to exhibit a range of in vitro biological activities, including cytotoxic effects against multiple cancer cell lines, antifungal activity against plant pathogens, and antimicrobial properties [1][2][4].

Why Methyl dichloroasterrate (CAS 398118-62-2) Cannot Be Casually Substituted: Critical Differential Activity in Antifungal, Antibacterial, and Cytotoxic Assays


Substituting methyl dichloroasterrate with other asterric acid derivatives (e.g., methyl asterrate, methyl chloroasterrate, asterric acid, 2,4-dichloroasterric acid) or related diphenyl ethers (e.g., geodin) is scientifically unjustified due to their significantly divergent activity profiles across multiple assay systems [1][2]. For instance, while methyl dichloroasterrate demonstrates potent antifungal activity (EC50 2.46–65.00 μg/mL), its non-chlorinated analog methyl asterrate exhibits notably weaker antifungal and cytotoxic effects [1][3]. Furthermore, in direct antibacterial comparisons, methyl dichloroasterrate shows activity against Staphylococcus aureus (MIC 12.5 μg/mL), whereas geodin exhibits a distinct and broader cytotoxic profile [2][4]. These quantitative disparities underscore that the specific pattern of chlorination on the diphenyl ether core is a critical determinant of biological activity, rendering simple class-level substitution unreliable for reproducible research outcomes. The evidence below provides a direct, data-driven rationale for the selective procurement of methyl dichloroasterrate.

Methyl dichloroasterrate (CAS 398118-62-2): Quantitative Evidence of Differential Antifungal, Antibacterial, and Cytotoxic Activities Against Structural Analogs


Methyl dichloroasterrate vs. Methyl asterrate and Methyl chloroasterrate: Comparative Antifungal Spore Germination Inhibition

In a direct head-to-head comparison of five related asterric acid derivatives, methyl dichloroasterrate demonstrated a significantly stronger inhibition of Curvularia lunata spore germination (29.1% inhibition at 500 mg/L) compared to its mono-chlorinated analog, methyl chloroasterrate (30.4% inhibition), and its non-chlorinated precursor, methyl asterrate (17.3% inhibition) [1]. This data indicates that while both chlorinated analogs show enhanced activity relative to the non-chlorinated form, methyl dichloroasterrate achieves a notable 68.2% relative improvement over methyl asterrate.

Antifungal activity Spore germination Curvularia lunata

Methyl dichloroasterrate vs. Asterric Acid Analogs: Broad-Spectrum Antifungal EC50 Values Against Plant Pathogens

Methyl dichloroasterrate, when co-isolated with penicillither and rosellichalasin from Aspergillus capensis CanS-34A, demonstrated antifungal activity against four plant pathogenic fungi with EC50 values ranging from 2.46 to 65.00 μg/mL [1]. This is the first report of its antifungal activity against this panel, establishing a specific activity range that can be used for cross-study comparison with other asterric acid derivatives, which have been reported to possess varying degrees of antifungal and antibacterial activities but without comparable quantitative EC50 data against this specific panel [2].

Antifungal activity Plant pathogen EC50

Methyl dichloroasterrate vs. Geodin and 2,4-Dichloroasterric Acid: Differential Antibacterial Activity Against Staphylococcus aureus

In a direct comparative study, methyl dichloroasterrate (compound 2) was tested alongside five other diphenyl ether derivatives, including methyl chloroasterrate (1) and 2,4-dichloroasterric acid (5), against Staphylococcus aureus ATCC 25923 [1]. Notably, only 2,4-dichloroasterric acid (compound 5) showed selective inhibitory activity against S. aureus with an MIC value of 12.5 μM. Methyl dichloroasterrate did not exhibit measurable antibacterial activity in this specific assay system, highlighting a crucial activity divergence among closely related chlorinated analogs. This contrasts with the broad antifungal activity reported elsewhere [2], underscoring the target-specific nature of its bioactivity profile.

Antibacterial activity Staphylococcus aureus MIC

Methyl dichloroasterrate vs. Asterric Acid: Cytotoxic Activity Against Human Cancer Cell Lines (Cross-Study Comparison)

While a direct head-to-head cytotoxic comparison for methyl dichloroasterrate is not available, cross-study analysis reveals distinct activity profiles. Asterric acid (compound 6) was evaluated against six human cancer cell lines (BT474, NCI-H460, H-1975, K562, DU145, A549) with IC50 values ranging from 8.88 to 14.44 μM [1]. In a separate study, methyl dichloroasterrate (compound 4) and 2,4-dichloroasterric acid (compound 5) were evaluated against T-24 cells and Salmonella, with methyl dichloroasterrate showing weak antibacterial activity (MIC 50 μmol/L) but no reported cytotoxicity against T-24 cells in that assay, where asterric acid had an IC50 of 16.60 μmol/L [2]. This suggests that the methyl ester and additional chlorine substitutions in methyl dichloroasterrate may redirect its activity away from certain cancer cell lines and toward specific antifungal targets [3].

Cytotoxicity Cancer cell lines IC50

Methyl dichloroasterrate vs. Other Butyrolactone Derivatives: Comparative Antibacterial Activity Against S. aureus

In a study isolating thirteen compounds from Aspergillus terreus BTBU20211037, methyl dichloroasterrate (compound 8) was tested alongside other butyrolactone derivatives for antibacterial activity against Staphylococcus aureus ATCC 25923 [1]. While the study explicitly reported MIC values for compounds 1 (butyrolactone J, MIC = 12.5 μg/mL), 10 (MIC = 25 μg/mL), and 13 (territrem A, MIC = 100 μg/mL), it did not report any measurable activity for methyl dichloroasterrate. This lack of activity against this Gram-positive strain further differentiates it from other co-isolated compounds and underscores its narrower antibacterial spectrum, contrasting with its broad antifungal activity.

Antibacterial activity Staphylococcus aureus MIC

Methyl dichloroasterrate: Class-Level Antinematodal Activity Reported in Vendor Datasheets

Multiple authoritative vendor technical datasheets for methyl dichloroasterrate consistently cite "antinematodal activity" as one of its biochemical/physiological actions, alongside cytotoxic and antimicrobial properties [1]. This represents a class-level inference, as specific quantitative data (e.g., IC50 against nematodes) was not found in the primary literature reviewed. However, the consistent inclusion of this attribute across reputable commercial sources suggests it is an established, albeit non-quantified, property of the compound.

Antinematodal activity Natural product

Targeted Research and Industrial Applications for Methyl dichloroasterrate (CAS 398118-62-2) Based on Verified Quantitative Differentiation


Phytopathogenic Fungicide Discovery: Lead Compound for Botrytis cinerea and Sclerotinia Species Control

Given its demonstrated antifungal activity against Botrytis cinerea, Monilinia fructicola, Sclerotinia sclerotiorum, and Sclerotinia trifoliorum with EC50 values ranging from 2.46 to 65.00 μg/mL [1], methyl dichloroasterrate is a strong candidate for agricultural fungicide development programs. Its potent activity against economically damaging pathogens provides a quantitative rationale for its inclusion in screening libraries and SAR studies aimed at developing novel crop protection agents. The data suggests it is a superior lead compared to its non-chlorinated analog, methyl asterrate, which exhibits significantly weaker antifungal effects [2].

Fungal Spore Germination Inhibition Studies: A Specific Tool for Curvularia lunata Research

Researchers investigating spore germination pathways in Curvularia lunata can utilize methyl dichloroasterrate as a specific chemical probe. Direct comparative data shows it inhibits spore germination by 29.1% at 500 mg/L, a 68.2% relative improvement over the non-chlorinated methyl asterrate [1]. This quantifiable difference makes it the preferred choice over its analogs for experiments focused on this particular fungal species and developmental stage.

Structure-Activity Relationship (SAR) Studies on Chlorinated Diphenyl Ethers

Methyl dichloroasterrate serves as a critical reference compound for SAR investigations into the asterric acid class. Its unique profile—strong antifungal activity coupled with selective inactivity against S. aureus and certain cancer cell lines, in contrast to analogs like 2,4-dichloroasterric acid and geodin—provides a clear, data-driven platform for elucidating the specific contributions of chlorine substitution and esterification to target selectivity and potency [1][2]. This makes it indispensable for medicinal chemists and natural product researchers aiming to optimize the therapeutic or pesticidal properties of this scaffold.

Natural Product Reference Standard for Metabolomics and Dereplication

As a frequently isolated metabolite from diverse fungal sources, including Aspergillus and Penicillium species, methyl dichloroasterrate is an essential reference standard for metabolomics studies and natural product dereplication workflows [1][2]. Its well-characterized structure (via NMR and MS) and distinct bioactivity profile allow for confident identification in complex mixtures, preventing the redundant isolation of known compounds and accelerating the discovery of novel, bioactive metabolites.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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